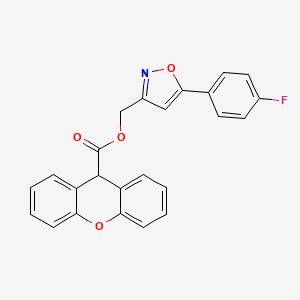

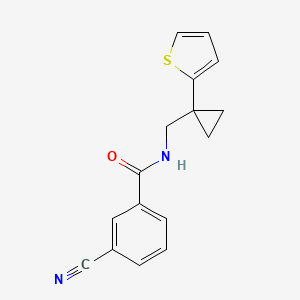

3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Chemical Reactions Analysis

The chemical compound ‘3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide’ is a versatile material used in scientific research. Its diverse applications include drug discovery, organic synthesis, and material science.Scientific Research Applications

Colorimetric Sensing

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their application in colorimetric sensing, particularly for fluoride anions. One derivative with a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride ions, indicating potential for developing sensitive fluoride ion sensors in solutions (Younes et al., 2020).

Chemical Synthesis

Research on the synthesis of heterocyclic skeletons highlighted the reactivity of benzamide derivatives. For example, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides led to various cyclic products, showcasing the versatility of such compounds in synthesizing novel heterocyclic structures (Fathalla & Pazdera, 2002).

Pharmaceutical Research

In the realm of pharmaceutical research, benzamides, including those with cyano and thiophene groups, are often explored for their biological activities. While specific studies on 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide might not be available, related compounds have been investigated for their antimicrobial and cytotoxic activities, providing a foundation for potential applications in developing new therapeutic agents (Limban, Marutescu, & Chifiriuc, 2011).

Material Science

Benzamide derivatives also find applications in material science, such as in the development of novel compounds with specific photophysical properties. For instance, the study on chromogenic oxazines for cyanide detection demonstrates the utility of benzamide derivatives in creating materials that can visually detect toxic substances, offering pathways for environmental monitoring and safety applications (Tomasulo, Sortino, White, & Raymo, 2006).

Mechanism of Action

Properties

IUPAC Name |

3-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-10-12-3-1-4-13(9-12)15(19)18-11-16(6-7-16)14-5-2-8-20-14/h1-5,8-9H,6-7,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMVXVVGUMCAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)

![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)

![4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B2598077.png)

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)

![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)